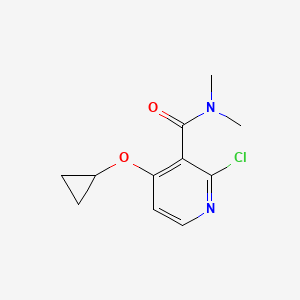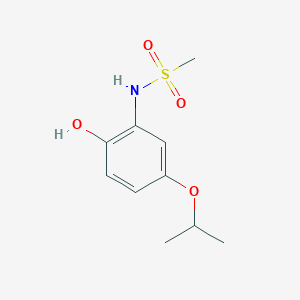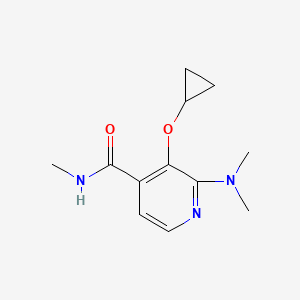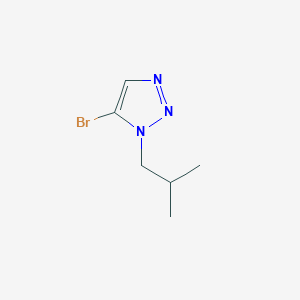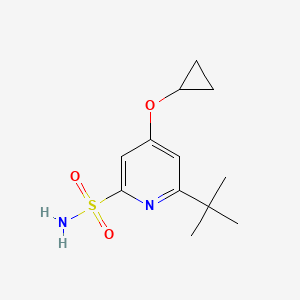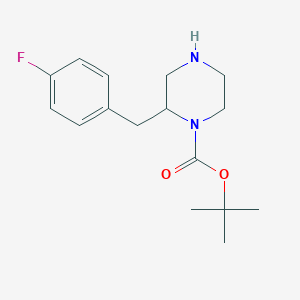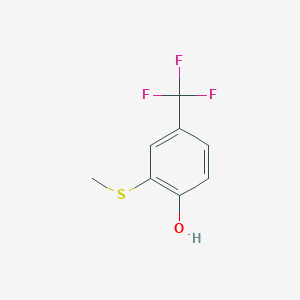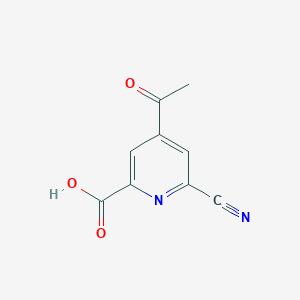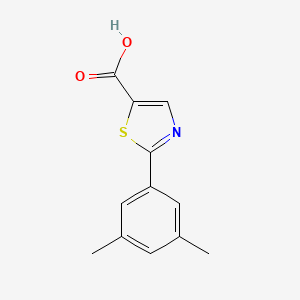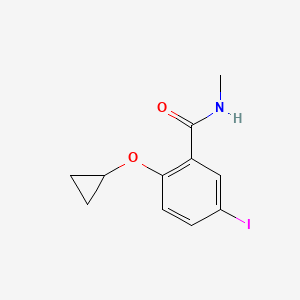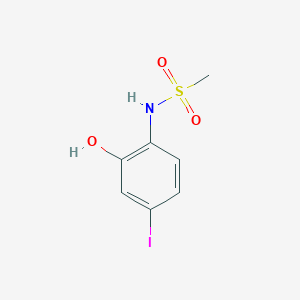
N-(2-Hydroxy-4-iodophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by sulfonamide formation. One common method includes:
Iodination: The phenolic compound is treated with iodine (I2) in the presence of a base such as sodium bicarbonate (NaHCO3) and water (H2O) at 0°C to room temperature.
Sulfonamide Formation: The iodinated phenol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like potassium carbonate (K2CO3) in acetonitrile at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated sulfonamide.
Substitution: Formation of substituted sulfonamides with various functional groups.
科学的研究の応用
Chemistry: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use as an antibacterial and antifungal agent. It is also investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.
類似化合物との比較
N-(2-Iodophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group.
N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the iodine atom.
N-(2-Hydroxy-4-methylphenyl)methanesulfonamide: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H8INO3S |
|---|---|
分子量 |
313.12 g/mol |
IUPAC名 |
N-(2-hydroxy-4-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 |
InChIキー |
CGLBVBFTCHKRTO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
